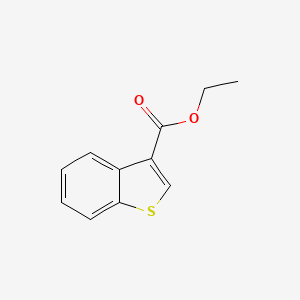

Ethyl 1-benzothiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWFFQGZZINDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 1 Benzothiophene 3 Carboxylate and Its Derivatives

Synthesis of the Benzothiophene (B83047) Core with the Ester Moiety

The construction of the ethyl 1-benzothiophene-3-carboxylate molecule can be approached through various synthetic pathways. These methods range from building a saturated precursor that is later aromatized, to more direct methods that construct the aromatic ring in a single sequence.

Gewald Reaction and Multicomponent Condensations for Tetrahydrobenzothiophene Precursors

One of the most established and convergent methods for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. nih.gov This multicomponent reaction provides a straightforward route to tetrahydrobenzothiophene precursors, which can then be converted to the desired aromatic system.

The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a classic example of the Gewald reaction. mdpi.com The process involves the one-pot condensation of a ketone (cyclohexanone), an active methylene (B1212753) compound (ethyl cyanoacetate), and elemental sulfur in the presence of a base, such as triethylamine (B128534) or morpholine. mdpi.comresearchgate.net The reaction is typically carried out in a solvent like ethanol (B145695). mdpi.com This reaction is advantageous due to the ready availability of the starting materials and its operational simplicity, making the tetrahydrobenzothiophene precursor a highly accessible intermediate for further transformations. nih.govmdpi.com

Oxidative Aromatization of Tetrahydrobenzothiophene Intermediates to Aromatic Benzothiophenes

To convert the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediate into the final target, a two-stage transformation is necessary: aromatization of the tetrahydro-ring and removal of the 2-amino group.

First, the aromatization is achieved through dehydrogenation. High-potential quinones, particularly 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are widely employed as efficient oxidants for the dehydrogenation of saturated carbocyclic and heterocyclic rings to their aromatic counterparts. nih.govnih.gov The mechanism involves a hydride transfer from the substrate to the quinone, followed by proton transfer, leading to the formation of the aromatic ring. nih.gov This method is effective for converting dihydroarenes and other saturated systems into aromatic compounds under relatively mild conditions. researchgate.netresearchgate.net

Following aromatization to yield ethyl 2-aminobenzothiophene-3-carboxylate, the amino group at the C2 position must be removed. This is classically accomplished via a diazotization reaction followed by reductive deamination, a process related to the Sandmeyer reaction. organic-chemistry.org The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govnumberanalytics.com This intermediate is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), which replaces the diazonium group with a hydrogen atom, yielding the final product, this compound.

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation Sequences

A more direct and modern approach to benzothiophene-3-carboxylic esters involves palladium-catalyzed carbonylative cyclization. This methodology constructs the benzothiophene ring and introduces the C3-ester functionality in a coordinated sequence, starting from readily available acyclic precursors.

One such method utilizes 2-(methylthio)phenylacetylenes as substrates. The reaction is catalyzed by a simple Palladium(II) iodide/Potassium iodide (PdI₂/KI) system and uses carbon monoxide (CO) as the C1 source for the ester group and an alcohol (e.g., ethanol) as the nucleophile. The process operates under aerobic conditions, with oxygen from the air serving as the terminal oxidant. The reaction proceeds through an intramolecular 5-endo-dig S-cyclization, followed by iodide-promoted demethylation of the sulfur atom, alkoxycarbonylation with CO and ethanol, and finally, reoxidation of the Pd(0) catalyst to complete the cycle. This method demonstrates good yields (typically in the 57–83% range) and tolerates a variety of substituents on the starting acetylene. [Previous results not in the current list]

| Substrate (R¹ group on acetylene) | Alcohol (ROH) | Yield of Ester (%) |

|---|---|---|

| Phenyl | Methanol | 80 |

| Phenyl | Ethanol | 75 |

| Phenyl | Isopropanol | 62 |

| 4-Methylphenyl | Methanol | 76 |

| 4-Bromophenyl | Methanol | 83 |

| 3-Thienyl | Methanol | 70 |

| 1-Cyclohexenyl | Methanol | 79 |

Radical-Promoted Heterocyclodehydration Routes

Radical chemistry offers another distinct pathway for the synthesis of the benzothiophene skeleton. These routes typically involve the cyclization of a suitably designed precursor initiated by a radical species.

One such approach utilizes 1-(2-mercaptophenyl)-2-yn-1-ols as starting materials. When these precursors, bearing an alkyl or aryl substituent on the triple bond, are heated in an alcoholic medium in the presence of a radical initiator like azobisisobutyronitrile (AIBN), they undergo a substitutive heterocyclodehydration process. This reaction selectively yields 2-alkoxymethylbenzothiophenes in fair to excellent yields (49–98%). [Previous results not in the current list] While this specific example leads to a 2-substituted product, the underlying radical-promoted cyclization onto the sulfur atom demonstrates a valid strategy for constructing the core benzothiophene ring system. [Previous results not in the current list]

Aryne Reaction Approaches for Benzothiophene Skeleton Construction

The reaction of highly reactive aryne intermediates provides a powerful and versatile method for forming the benzothiophene ring in a single step. This approach allows for the synthesis of a wide range of multi-substituted benzothiophenes that can be difficult to access via traditional methods.

In this methodology, an aryne precursor, such as an o-silylaryl triflate, is treated with a fluoride (B91410) source (e.g., CsF) to generate the corresponding aryne in situ. This aryne intermediate is then trapped by an alkynyl sulfide. The reaction proceeds via nucleophilic attack of the sulfur atom onto the aryne, followed by an intramolecular cyclization to construct the benzothiophene skeleton. This one-step intermolecular process exhibits good functional group tolerance and allows for the synthesis of diverse 3-substituted benzothiophenes by varying the substituent on the alkynyl sulfide. [Previous results not in the current list]

Functionalization and Derivatization Strategies at the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. Functionalization can occur at several positions on the benzothiophene ring or by transforming the ester group itself.

A common strategy involves introducing substituents onto the benzene (B151609) portion of the scaffold. For example, starting with 5-bromobenzo[b]thiophene-3-carboxylic acid, the bromine atom can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl groups at the C5-position. The carboxylic acid can then be esterified with ethanol in the presence of coupling agents like EDCI and DMAP to yield the corresponding ethyl ester derivatives. [Previous results not in the current list]

The ester group at the C3-position is also a key site for derivatization. It can be hydrolyzed back to the carboxylic acid, which can then be converted into a wide range of other functional groups. For instance, the carboxylic acid can be transformed into amides by coupling with various amines. This transformation significantly diversifies the molecular structure, as demonstrated in the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives where the C3 position is modified with a carboxamide moiety. [Previous results not in the current list] These derivatization strategies highlight the utility of this compound as a versatile building block in medicinal and materials chemistry.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzothiophene ring system is characterized by a preference for electrophilic substitution. In the parent benzo[b]thiophene, the electron-rich thiophene (B33073) ring is more susceptible to electrophilic attack than the benzene ring, with the C3 position being the most reactive site. chemicalbook.com However, in this compound, the C3 position is already substituted. Consequently, electrophilic attack is directed to other positions, primarily the C2 position of the thiophene ring or positions on the fused benzene ring, depending on the reaction conditions and the nature of the electrophile. chemicalbook.com

Nucleophilic aromatic substitution on the benzothiophene core is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group. youtube.com Reactions involving the carboxylate moiety, such as those with aliphatic or aromatic carboxylate ions and ethyl iodide, have been studied in the broader context of nucleophilic substitution, providing insights into the behavior of the ester functional group.

Acylation and Amidation Reactions

The carboxylate group at the C3 position is a key functional handle for derivatization. One of the most important transformations is its conversion into amides. This is typically achieved through a two-step process: initial hydrolysis of the ethyl ester to the corresponding 1-benzothiophene-3-carboxylic acid, followed by coupling with a desired amine. A variety of amidation methods can be employed, including the use of coupling agents or conversion to an acyl chloride intermediate. Research has demonstrated the synthesis of various N-substituted benzo[b]thiophene-3-carboxamides, which have been explored for their biological activities. nih.gov For instance, derivatives like N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide have been synthesized and characterized. nih.gov

The table below details examples of amide derivatives synthesized from the parent carboxylic acid.

| Compound Name | Starting Materials | Yield | Reference |

| N-(3,4-dimethoxyphenethyl)benzo[b]thiophene-3-carboxamide | Benzo[b]thiophene-3-carboxylic acid, 3,4-dimethoxyphenethylamine | 97% | nih.gov |

| N-(3,4-dimethoxyphenethyl)-5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxamide | 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylic acid, 3,4-dimethoxyphenethylamine | 60% | nih.gov |

Cyclization Reactions to Fused Heterocyclic Systems

This compound and its derivatives are crucial precursors for the synthesis of polycyclic heterocyclic systems through cyclization reactions. These fused systems are of significant interest in medicinal chemistry.

Benzothieno[2,3-d]pyrimidines : This fused ring system is a common target due to its diverse pharmacological properties. The synthesis often begins with a 2-amino-1-benzothiophene-3-carboxylate derivative. nih.gov This key intermediate can be cyclized with various reagents, such as formamide (B127407) or isothiocyanates, to construct the pyrimidine (B1678525) ring fused to the thiophene core. researchgate.net Several derivatives have been synthesized and evaluated as potential anticancer agents. researchgate.netnih.gov

Thiazolidinones : Thiazolidinone rings can be fused to the benzothiophene system. A common synthetic route involves the reaction of a 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with substituted aldehydes to form Schiff bases. These intermediates then undergo cyclization with thioglycollic acid, often catalyzed by ZnCl₂, to yield the final thiazolidinone derivatives. sysrevpharm.orgmdpi.com

Pyrazoles : Pyrazole (B372694) derivatives can be synthesized from benzothiophene precursors. For example, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can serve as an intermediate for creating compounds that incorporate a pyrazole moiety. synergypublishers.com The synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates often involves the reaction of dioxo-esters with hydrazine (B178648) hydrate. nih.gov Similarly, substituted pyrazoles can be formed via Vilsmeier-Haack formylation of hydrazones followed by further reactions. mdpi.comchim.it

Catalytic Asymmetric Functionalization and Dearomatization of Thiophene and Benzothiophene Motifs

Recent advances in catalysis have enabled the asymmetric functionalization and dearomatization of aromatic systems like benzothiophene, providing access to complex, chiral molecules.

Catalytic Asymmetric Functionalization : The development of chiral catalysts has allowed for the enantioselective synthesis of thiophene-derived compounds. rsc.orgresearchgate.net Ruthenium-N-heterocyclic carbene complexes, for instance, have been used for the highly asymmetric hydrogenation of substituted benzothiophenes, leading to enantiomerically pure 2,3-dihydrobenzothiophenes. nih.govacs.org

Dearomatization : Dearomatization reactions disrupt the aromaticity of the benzothiophene ring to create saturated or partially saturated cyclic structures. Palladium-catalyzed decarboxylative dearomatization of 3-substituted benzo[b]thiophene benzyl (B1604629) esters has been shown to generate a dearomatized intermediate with an exocyclic alkene. nih.govthieme-connect.com This intermediate can be isolated and subsequently functionalized through reactions like cycloadditions or halogenations, allowing for the construction of more complex heterocyclic products. nih.govresearchgate.net

The table below summarizes key findings in this area.

| Transformation | Catalyst/Reagent | Product Type | Key Feature | Reference |

| Asymmetric Hydrogenation | Ruthenium-N-heterocyclic carbene complex | Enantiomerically pure 2,3-dihydrobenzothiophenes | High enantioselectivity | nih.govacs.org |

| Decarboxylative Dearomatization | Palladium catalyst, Triphenylphosphine ligand | Dearomatized benzo[b]thiophene intermediate | Isolation and functionalization of a reactive intermediate | nih.govthieme-connect.com |

C-H/C-S Coupling and Other Transition Metal-Catalyzed Modifications

Transition metal catalysis is a powerful tool for modifying the benzothiophene skeleton through the formation of new carbon-carbon and carbon-heteroatom bonds.

C-H Coupling/Functionalization : Direct functionalization of C-H bonds offers an atom-economical approach to derivatization. Palladium-catalyzed C-H arylation of electron-rich heteroarenes like benzothiophene with aryl halides has been reported. organic-chemistry.org Transition-metal-catalyzed carbene insertion into C-H bonds is another emerging strategy for functionalization. snnu.edu.cn

C-S Coupling : Intramolecular C-S bond formation is a cornerstone of many benzothiophene synthesis methods. rsc.org Modifications can also involve intermolecular C-S coupling. A notable transition-metal-free approach involves the reaction of benzothiophene S-oxides with boronic esters. This process proceeds via a lithiation-borylation sequence and a Pummerer-type rearrangement to achieve C2-alkylation with complete enantiospecificity, overcoming limitations of previous methods that required directing groups. nih.govresearcher.life

Other Modifications : A palladium-catalyzed carbonylative approach has been developed for the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol. nih.govacs.org This method utilizes a simple PdI₂/KI catalytic system and can be performed under aerobic conditions. nih.govacs.org

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Carbonylative Cyclization | PdI₂/KI | 2-(methylthio)phenylacetylenes, CO, Alcohol | Benzothiophene-3-carboxylic esters | nih.govacs.org |

| C2-Alkylation | None (Transition-metal-free) | Benzothiophene S-oxides, Boronic esters | 2,3-disubstituted benzothiophenes | nih.govresearcher.life |

| C-H Arylation | Palladium catalyst | Benzothiophene, Aryl halides | Aryl-substituted benzothiophenes | organic-chemistry.org |

Ester Hydrolysis and Further Carboxylic Acid Derivatization

The ethyl ester group at the C3 position is readily hydrolyzed under basic or acidic conditions to yield 1-benzothiophene-3-carboxylic acid. This carboxylic acid is a versatile intermediate for a wide range of further derivatizations. researchgate.net As mentioned in section 2.2.2, it is the direct precursor for forming various amides. nih.gov Beyond amidation, the carboxylic acid can be converted into other esters via reaction with different alcohols, or it can participate in reactions characteristic of carboxylic acids, serving as a key intermediate for the synthesis of a diverse library of benzothiophene-based compounds. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Ethyl 1 Benzothiophene 3 Carboxylate Derivatives

Hydrolysis Pathways of the Ethyl Ester Group

The ethyl ester group of ethyl 1-benzothiophene-3-carboxylate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 1-benzothiophene-3-carboxylic acid and ethanol (B145695). This transformation can be achieved under either acidic or basic conditions, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction proceeds via a series of equilibrium steps. The mechanism is essentially the reverse of a Fischer esterification.

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen. This converts the ethoxy group into a good leaving group (ethanol).

Elimination of Ethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, 1-benzothiophene-3-carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is an irreversible process known as saponification.

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the Ethoxide Ion: The tetrahedral intermediate collapses, and the C-O single bond to the ethoxy group is broken, eliminating an ethoxide ion (⁻OCH₂CH₃) as the leaving group. This step forms the carboxylic acid.

Deprotonation (Acid-Base Reaction): The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion generated in the previous step. This is a rapid and irreversible acid-base reaction that forms the carboxylate salt and ethanol. To obtain the final carboxylic acid, a subsequent acidification step is required to protonate the carboxylate.

| Condition | Catalyst/Reagent | Key Intermediate | Final Product (before workup) | Reversibility |

| Acidic | H₃O⁺ | Protonated Tetrahedral Intermediate | 1-Benzothiophene-3-carboxylic Acid | Reversible |

| Basic | OH⁻ | Tetrahedral Alkoxide Intermediate | 1-Benzothiophene-3-carboxylate Salt | Irreversible |

Reaction Mechanisms for Fused Ring System Formation

This compound derivatives, particularly those bearing an amino group at the C-2 position, are crucial precursors for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines. The formation of these fused rings typically involves condensation and subsequent cyclization reactions.

A common strategy involves the reaction of ethyl 2-amino-1-benzothiophene-3-carboxylate with reagents that can provide the necessary atoms to form the pyrimidine (B1678525) ring. For instance, reaction with formamide (B127407) or urea (B33335) can lead to the formation of thieno[2,3-d]pyrimidin-4-ones.

Mechanism with Formamide: The reaction of ethyl 2-amino-1-benzothiophene-3-carboxylate with formamide proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization.

Nucleophilic Attack: The amino group at the C-2 position acts as a nucleophile, attacking the carbonyl carbon of formamide.

Condensation: This attack leads to the formation of an N-formyl intermediate with the elimination of ammonia.

Intramolecular Cyclization: The nitrogen of the newly formed amide attacks the ester carbonyl carbon at the C-3 position.

Elimination: The tetrahedral intermediate formed then eliminates ethanol to yield the final fused pyrimidine ring system, specifically a benzothieno[2,3-d]pyrimidin-4(3H)-one.

Similarly, other reagents can be used to construct different fused systems, with the underlying mechanism involving the nucleophilicity of a substituent on the benzothiophene (B83047) ring attacking an external electrophile, followed by an intramolecular ring-closing reaction.

Intramolecular Cyclization and Recyclization Processes

Intramolecular cyclization is a key process not only in forming fused rings from derivatives but also in the synthesis of the benzothiophene ring itself. Palladium-catalyzed oxidative cyclization of substrates like 2-(methylthio)phenylacetylenes is a modern method to produce benzothiophene-3-carboxylic esters. nih.gov

The proposed mechanism for this synthesis involves several steps: acs.org

Coordination and S-Cyclization: The process begins with the coordination of the substrate's triple bond to the palladium catalyst, followed by an intramolecular nucleophilic attack by the sulfur atom (a 5-endo-dig cyclization) to form a sulfonium (B1226848) intermediate. nih.govacs.org

Demethylation: A nucleophile, such as an iodide ion, attacks and removes the methyl group from the sulfonium intermediate.

Carbon Monoxide Insertion: Carbon monoxide (CO) inserts into the palladium-carbon bond.

Nucleophilic Displacement: An alcohol (e.g., ethanol) attacks the acyl-palladium intermediate, leading to the formation of the ethyl ester and the regeneration of the palladium catalyst. acs.org

Furthermore, derivatives of this compound can be designed to undergo intramolecular cyclization to form more complex polycyclic structures. For instance, a side chain attached at the C-2 or C-4 position containing an electrophilic center can react with a nucleophilic site on the benzothiophene ring, leading to the formation of a new ring. These reactions are often promoted by acid or metal catalysts.

| Reaction Type | Starting Material Example | Key Mechanistic Step | Product | Reference |

| Fused Pyrimidine Formation | Ethyl 2-amino-1-benzothiophene-3-carboxylate | Nucleophilic attack by amino group, then intramolecular cyclization | Benzothieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| Benzothiophene Synthesis | 2-(Methylthio)phenylacetylene | Palladium-catalyzed 5-endo-dig S-cyclization | This compound | nih.govacs.org |

| Electrophilic Cyclization | 2-Ethynyl-1-(methylthio)benzene derivative | Intramolecular attack of sulfur on an electrophilically activated alkyne | Substituted Benzothiophene | researchgate.net |

Spectroscopic Characterization and Structural Elucidation Techniques for Ethyl 1 Benzothiophene 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Ethyl 1-benzothiophene-3-carboxylate and its derivatives.

In the ¹H NMR spectrum of Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate, the aromatic protons typically appear as multiplets in the downfield region, while the ethyl ester protons exhibit a characteristic quartet and triplet pattern. For instance, the ¹H NMR spectrum of Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate in CDCl₃ shows a quartet at 4.23 ppm corresponding to the -OCH₂- protons and a triplet at 1.12 ppm for the -CH₃ protons of the ethyl group nih.gov. The aromatic protons are observed in the range of 7.36-8.35 ppm nih.gov.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the ester group in derivatives of this compound typically resonates at approximately 164 ppm nih.gov. The carbons of the benzothiophene (B83047) core and any substituents produce a series of signals that are characteristic of their chemical environment. For Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate, the carbon signals for the benzothiophene and phenyl rings appear between 121 and 152 ppm nih.gov.

Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of this compound

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

|---|---|---|---|

| Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate | 8.35 (d, 1H), 7.81 (d, 1H), 7.53–7.36 (m, 7H), 4.23 (q, 2H), 1.12 (t, 3H) | 164.0, 151.6, 138.59, 138.55, 134.2, 130.0, 128.8, 128.0, 125.4, 124.9, 124.6, 123.3, 121.7, 60.6, 13.8 | nih.gov |

| Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 8.31 (d, 1H), 7.81 (d, 1H), 7.51–7.17 (m, 6H), 3.79 (s, 3H), 2.42 (s, 3H) | 164.6, 152.1, 139.0, 138.6, 138.5, 131.0, 129.3, 128.9, 125.3, 124.9, 124.5, 122.5, 121.7, 51.6, 21.4 | nih.gov |

| Methyl 2-phenethylbenzo[b]thiophene-3-carboxylate | 8.41–8.37 (m, 1H), 7.75–7.72 (m, 1H), 7.44–7.19 (m, 7H) | 164.2, 156.8, 140.8, 138.4, 137.3, 128.54, 128.50, 126.3, 125.2, 124.6, 124.5, 122.4, 121.8, 51.5, 37.6, 32.7 | nih.gov |

Infrared (IR) Spectrometry in Functional Group Analysis

Infrared (IR) spectrometry is instrumental in identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound and its derivatives is the strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group. This peak is typically observed in the range of 1709-1724 cm⁻¹ nih.govnih.gov. Other characteristic absorptions include those for C-O stretching, C-H stretching of aromatic and aliphatic groups, and vibrations associated with the benzothiophene ring system. For example, in the IR spectrum of Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate, the C=O stretch appears at 1709 cm⁻¹ nih.gov.

Table 2: Key IR Absorption Frequencies for this compound Derivatives

| Compound | C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) | Reference |

|---|---|---|---|

| Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate | 1709 | 1459 (C=C aromatic), 1230 (C-O stretch), 752 (aromatic C-H bend) | nih.gov |

| Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 1716 | 1458 (C=C aromatic), 1230 (C-O stretch), 752 (aromatic C-H bend) | nih.gov |

| Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 1713 | 1458 (C=C aromatic), 1215 (C-O stretch), 760 (aromatic C-H bend) | nih.gov |

Mass Spectrometry (MS, FAB-MS, HRMS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of molecules. In the mass spectrum of this compound derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.

The fragmentation patterns observed in the mass spectra of these compounds often involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. For instance, the GC-MS of Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate shows a molecular ion peak at m/z = 282, and a significant fragment at m/z = 237, corresponding to the loss of an ethoxy radical nih.gov. HRMS data further confirms the molecular formula, with a calculated m/z for [M+H]⁺ of 283.0787 for C₁₇H₁₅O₂S, which closely matches the found value nih.gov.

Table 3: Mass Spectrometry Data for this compound Derivatives

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | HRMS (m/z) [M+H]⁺ | Reference |

|---|---|---|---|---|

| Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate | 282 (M⁺) | 254, 237, 208, 165 | Calc: 283.0787, Found: 283.0788 | nih.gov |

| Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 268 (M⁺) | 237, 208, 165 | Calc: 269.0631, Found: 269.0624 | nih.gov |

| Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 282 (M⁺) | 251, 208 | Calc: 283.0787, Found: 283.0785 | nih.gov |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing chromophoric systems. The benzothiophene moiety in this compound is a chromophore that absorbs ultraviolet light. The absorption spectrum is influenced by the extent of conjugation and the presence of various substituents on the benzothiophene ring system. The UV-Vis spectrum of benzothiophene in hexane (B92381) shows absorption bands above 250 nm, and it is noted to be more emissive compared to benzene (B151609) or thiophene (B33073) alone, indicating the favorable electronic properties of the condensed ring system researchgate.net. While specific UV-Vis data for this compound is not detailed in the provided context, related derivatives like 5,6-dihydroxyindole-2-carboxylate derivatives show absorption maxima around 330 nm umaine.edu. The electronic absorption properties are crucial for applications in materials science and as fluorescent markers.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complex Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species with unpaired electrons, such as radicals or transition metal complexes. While this compound itself is not paramagnetic, it can act as a ligand to form complexes with transition metals. EPR spectroscopy would be a valuable tool for characterizing the electronic structure of such metal complexes. The technique can provide information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding nih.gov. For example, in diiron(II,III) complexes with carboxylate-only bridging ligands, EPR spectroscopy has been used to confirm the ground spin state of the complex cmu.edu.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive proof of molecular structure by determining the arrangement of atoms in a single crystal. This technique yields precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions in the solid state.

A study on a derivative, Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, provides a clear example of the detailed structural information that can be obtained. The analysis confirmed the molecular structure and atom connectivity. The compound crystallizes in the monoclinic system with the space group P2₁/c researchgate.net. The dihedral angles between the thiophene ring and the ethyl ester and acetamide (B32628) groups were determined to be 5.21 (13)° and 10.06 (16)°, respectively researchgate.net. The cyclohexene (B86901) ring was found to adopt a half-chair conformation researchgate.net.

Table 4: Crystallographic Data for Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2₁/c | researchgate.net |

| a (Å) | 10.4267 (4) | researchgate.net |

| b (Å) | 16.6554 (7) | researchgate.net |

| c (Å) | 8.0961 (3) | researchgate.net |

| β (°) | 109.610 (1) | researchgate.net |

| Volume (ų) | 1324.43 (9) | researchgate.net |

| Z | 4 | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the calculated values based on the proposed molecular formula. For this compound (C₁₁H₁₀O₂S), the theoretical elemental composition would be approximately 64.06% Carbon, 4.89% Hydrogen, and 15.55% Sulfur. For derivatives, such as Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate (C₁₇H₁₄O₂S), high-resolution mass spectrometry provides data that is in good agreement with the calculated values, with a found m/z of 283.0785 for [M+H]⁺ against a calculated value of 283.0787 nih.gov. This close correlation serves as a strong confirmation of the compound's elemental composition.

Advanced Theoretical and Computational Studies of Ethyl 1 Benzothiophene 3 Carboxylate and Analogues

Molecular Docking and Ligand-Protein Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand to a protein's active site.

In the study of benzothiophene (B83047) analogues, molecular docking has been instrumental in elucidating their potential as therapeutic agents. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been investigated as potential anticancer agents targeting the RhoA/ROCK pathway. nih.govnih.gov Molecular docking analysis revealed that these compounds could bind to a pocket on the RhoA protein. nih.gov One notable derivative, compound b19 , was found to exhibit a different binding pattern compared to a known covalent inhibitor, DC-Rhoin. nih.govnih.gov This difference in binding was attributed to the generation of more and stronger hydrogen bonds between the sulphone group of b19 and RhoA residues. nih.gov

Similarly, molecular docking studies on ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives against the bacterial enzyme Glucosamine-6-phosphate (GlcN-6-P) synthase have been performed. researchgate.netresearchgate.net These studies aimed to determine the optimal binding conformations and predict the binding affinity of the synthesized compounds. researchgate.net The results indicated that some of the synthesized compounds exhibited lower binding energies compared to the standard drug fluconazole, suggesting a higher binding affinity for the target enzyme. researchgate.net

| Compound | Target Protein | Key Interactions | Predicted Binding Affinity/Score |

|---|---|---|---|

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | RhoA | Hydrogen bonds near covalent binding sites | Exhibited a different, potentially stronger binding pattern than DC-Rhoin |

| Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives (NR3, NR6) | GlcN-6-P synthase | Not specified | Lower binding energy compared to fluconazole |

Computational Modeling of Biological Interactions and Target Identification

Computational modeling plays a crucial role in identifying potential biological targets for novel compounds and understanding the molecular basis of their activity. By simulating the interactions between a ligand and a protein, researchers can gain insights into the mechanism of action and guide the design of more potent molecules.

For benzothiophene derivatives, computational studies have successfully identified Rho family GTPases, particularly RhoA, as a promising target for cancer therapy. nih.govnih.govresearchgate.net The RhoA/ROCK pathway is implicated in tumor growth and metastasis. nih.gov The computational modeling of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives binding to RhoA has provided a structural rationale for their observed anti-proliferative activity. nih.govnih.gov The identification of specific residues involved in the binding, such as Cys-107 in a previously discovered pocket, has been a significant breakthrough in the development of RhoA inhibitors. nih.gov

In another example, the enzyme GlcN-6-P synthase was identified as a potential target for ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives through computational approaches. researchgate.netresearchgate.net The modeling of the binding interactions within the active site of this enzyme helped to rationalize the observed antibacterial and antifungal activities of these compounds. researchgate.net

These studies demonstrate the power of computational modeling in not only predicting binding but also in the broader context of target identification and understanding complex biological pathways.

In Silico Prediction of Pharmacokinetic Parameters and Drug-Likeness

While specific ADME predictions for Ethyl 1-benzothiophene-3-carboxylate were not found, the methodologies applied to analogous structures provide a framework for such an analysis. For instance, the evaluation of drug-likeness is often based on Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Computational tools like ADMET Predictor can be used to calculate a wide range of descriptors, including aqueous solubility, plasma protein binding, and potential for toxicity. nih.gov

A common approach involves:

Calculating Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

Assessing Drug-Likeness: Applying filters such as Lipinski's rule.

Predicting ADME Properties: Aqueous solubility, blood-brain barrier penetration, CYP450 inhibition, and plasma protein binding.

For example, a study on novel 1,3-diazetidin-2-one derivatives demonstrated that the compounds fulfilled Lipinski's rule and possessed favorable topological descriptors, indicating their potential as orally bioavailable drugs. nih.gov Similarly, a comprehensive in silico ADMET profile was generated for the anti-cancer agent fusarochromanone, revealing a promising balance of properties for further development. nih.gov These examples highlight the importance of in silico ADME and drug-likeness predictions in the early stages of drug discovery.

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight | The mass of a molecule. | Affects diffusion and absorption; Lipinski's rule suggests <500 Da. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Influences solubility, absorption, and membrane permeability; Lipinski's rule suggests <5. |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Affects solubility and binding; Lipinski's rule suggests <5. |

| Hydrogen Bond Acceptors | Number of N and O atoms. | Affects solubility and binding; Lipinski's rule suggests <10. |

| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the BBB. | Important for drugs targeting the central nervous system. |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for predicting various molecular properties, including geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

DFT studies on benzothiophene and its analogues have provided significant insights into their electronic properties and reactivity. For instance, DFT calculations have been employed to study the adsorption of benzothiophene onto silica (B1680970) surfaces, which is relevant for desulfurization processes. researchgate.net These studies suggested that different types of silanol (B1196071) groups on the silica surface act as adsorption sites. researchgate.net

In the context of materials science, DFT has been used to investigate the optoelectronic properties of bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene derivatives. ub.ac.id These calculations helped in determining the energy band gaps of these molecules, which is crucial for their potential application in photovoltaic devices. ub.ac.id

Furthermore, DFT studies have been conducted to understand the differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids. nih.govresearchgate.net These studies explored the molecular electrostatic potential, ionization potential, charge distributions, and orbital energies to explain the observed differences in their chemical behavior. nih.gov For thiophene (B33073) derivatives, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com For example, in a study of 2-thiophene carboxylic acid thiourea (B124793) derivatives, the energy gap was found to be influenced by the nature of the substituent on the thiophene ring. mdpi.com

| Compound/Derivative Class | Calculated Property | Key Finding | Reference |

|---|---|---|---|

| Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene derivatives | Energy band gap | Molecules with a C=S bridge exhibited the lowest band gap. | ub.ac.id |

| Thiophene-2-carboxylic acid vs. Thiophene-3-carboxylic acid | LUMO delocalization, molecular electrostatic potential | Differences in electronic structure contribute to differential reactivity. | nih.gov |

| Benzothiophene | Adsorption mechanism on silica | Adsorption sites are different types of silanol groups. | researchgate.net |

| 2-Thiophene carboxylic acid thiourea derivatives | HOMO-LUMO energy gap | The gap and reactivity are influenced by the electronegativity of halogen substituents. | mdpi.com |

Exploration of Biological Activities: in Vitro Research of Ethyl 1 Benzothiophene 3 Carboxylate Derivatives

Antimicrobial Efficacy (Antibacterial and Antifungal Activity)

Derivatives of ethyl 1-benzothiophene-3-carboxylate have demonstrated significant antimicrobial properties, with numerous studies highlighting their potential as both antibacterial and antifungal agents. The structural modifications of the benzothiophene (B83047) core have allowed for the fine-tuning of their activity against a range of microbial pathogens.

In the realm of antibacterial research, a novel class of tetrahydrobenzothiophene derivatives has been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov These compounds, derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have shown promising results. For instance, certain derivatives exhibited potent activity against Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the micromolar range. nih.gov One particular compound, 3b, demonstrated excellent activity with MIC values of 1.11 μM against E. coli and S. aureus, 1.00 μM against P. aeruginosa, and 0.54 μM against Salmonella. nih.gov

Furthermore, other research has focused on benzothiophene derivatives incorporating coumarin, pyrimidine (B1678525), and pyrazole (B372694) moieties. nih.gov Several of these synthesized compounds have exhibited notable antibacterial and antifungal activities. nih.gov Similarly, substituted benzo[b]thiophene derivatives have been tested against various bacterial strains, with some compounds showing activity comparable to the standard drug ampicillin. nih.gov The introduction of different substituents at the 2-position of the thiophene (B33073) ring has been shown to significantly influence the biological activity of these compounds.

In terms of antifungal activity, derivatives of di(hetero)arylamines based on the benzo[b]thiophene system have been evaluated against clinically relevant fungal species. The most active compounds displayed a broad spectrum of activity, including against fluconazole-resistant fungi, with particularly low MICs for dermatophytes. Structure-activity relationship (SAR) studies have revealed that the presence of hydroxy groups is crucial for the activity in aryl derivatives. Moreover, the absence of an ester group at the 2-position of the benzothiophene system broadened the spectrum of activity in pyridine (B92270) derivatives.

Table 1: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives

| Compound | E. coli (MIC, μM) | P. aeruginosa (MIC, μM) | Salmonella (MIC, μM) | S. aureus (MIC, μM) |

|---|---|---|---|---|

| 3b | 1.11 | 1.00 | 0.54 | 1.11 |

| 3c | - | - | - | - |

| 3h | - | - | - | - |

| 3j | - | - | - | - |

| 3l | - | - | - | - |

| 3m | - | - | - | - |

Data extracted from a study on a new series of tetrahydrobenzothiophene derivatives. nih.gov

Anti-inflammatory Response Investigations

The anti-inflammatory potential of this compound derivatives has been another significant area of investigation. These compounds have been explored for their ability to modulate key inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes.

Several studies have synthesized and evaluated thiophene derivatives for their anti-inflammatory effects. For instance, a series of ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates were synthesized and tested for in-vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method, with one compound showing maximum inhibitory activity. mdpi.com

In vitro assays have been crucial in identifying the mechanisms underlying these anti-inflammatory effects. Research on 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives identified them as selective COX-2 inhibitors, with IC50 values in the range of 0.31–1.40 µM. researchgate.net This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Another study focused on thiophene derivatives that, in in vitro assays on light-induced macrophages, demonstrated a better anti-inflammatory response than salicylic (B10762653) acid in a dose-dependent manner. researchgate.net The proposed mechanism of action involves the reduction of pro-inflammatory gene expression, such as TNF-α and IL-6. researchgate.net Furthermore, certain thiophene derivatives have been shown to inhibit pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in human red blood cells, while increasing the anti-inflammatory cytokine IL-10, exhibiting better activity than the standard drug indomethacin. researchgate.net

Anticancer and Antiproliferative Activity in Cell Lines (e.g., MCF-7, HepG-2, HCT-116, MDA-MB-231)

The anticancer and antiproliferative properties of this compound derivatives have been extensively studied against a variety of cancer cell lines. These investigations have revealed promising cytotoxic activities and have begun to shed light on the underlying mechanisms of action.

Several novel thiophene and benzothiophene derivatives have been synthesized and evaluated for their anti-cancer activity. nih.gov For example, ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate was identified as one of the most active compounds against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) cell lines. nih.gov

In another study, a series of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were assessed for their cytotoxicity against MCF-7 and HepG-2 cancer cell lines. nih.gov Twelve compounds showed interesting antiproliferative potential with IC50 values ranging from 23.2 to 95.9 µM. nih.gov One of the hit compounds induced apoptosis in MCF-7 cells with a significant reduction in cell viability. nih.gov

Thiophene carboxamide derivatives have also been investigated for their antiproliferative effects. semanticscholar.org The cytotoxic effects of newly synthesized compounds were evaluated against the normal HaCaT cell line and A375, HT-29, and MCF-7 cancer cell lines. semanticscholar.org One of the compounds, MB-D2, proved to be the most cytotoxic and effective in terms of caspase 3/7 activation and mitochondrial depolarization in A375 cancer cells. semanticscholar.org

Furthermore, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents targeting the RhoA/ROCK pathway. researchgate.netresearchgate.net One particular compound, b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 cells and promoted their apoptosis. researchgate.netresearchgate.net Trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives have also been developed and have shown modest to excellent antiproliferative action against A549 (lung cancer), MCF-7, HCT-116 (colon cancer), and SK-MEL-28 (melanoma) cell lines. rjsocmed.com

Table 2: Antiproliferative Activity of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives

| Compound | MCF-7 (IC50, μM) | HepG-2 (IC50, μM) |

|---|---|---|

| 4 | 23.2 | - |

| 24 | - | - |

| 29 | - | - |

| 30 | - | - |

| 31 | - | 49.9 |

| 5 | - | 52.9 |

| 15 | - | - |

| 21 | - | - |

| 26 | - | - |

| 27 | - | - |

| 28 | - | - |

| 33 | - | 95.9 |

Data extracted from a study on the synthesis and in vitro activity evaluation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. nih.gov

Enzyme Inhibition Studies (e.g., Thymidylate Synthase, Dihydrofolate Reductase, Human Leukocyte Elastase, Of ChtI, RhoA/ROCK pathway)

The ability of this compound derivatives to inhibit specific enzymes has been a key focus of research, with implications for various therapeutic areas, including cancer and inflammatory diseases.

One area of significant interest is the inhibition of enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). mdpi.com These enzymes are critical for DNA replication and cell proliferation, making them attractive targets for anticancer drugs. While specific studies on this compound derivatives as TS and DHFR inhibitors are emerging, the broader class of thiophene derivatives has shown promise. For example, a series of heterocyclic benzoyl ring modified 2-desamino-2-methyl-N10-substituted-5,8-dideazafolates have been studied for their in vitro activity as thymidylate synthase inhibitors. nih.gov

In the context of inflammatory diseases, the inhibition of human leukocyte elastase (HLE) has been explored. HLE is a serine protease that can degrade a variety of extracellular matrix proteins, and its overactivity is implicated in conditions like chronic obstructive pulmonary disease. While direct studies on this compound derivatives are limited, related thiocarbamate esters have been evaluated as HLE inhibitors. nih.gov

More specifically, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of the RhoA/ROCK pathway. researchgate.net The RhoA/ROCK pathway is involved in cellular processes that promote tumor growth and metastasis, making its inhibition a potential strategy for cancer therapy. researchgate.net One compound, b19, was shown to inhibit this pathway, leading to the suppression of migration and invasion of MDA-MB-231 breast cancer cells. researchgate.net

Analgesic Activity Assessments in In Vitro Models

While many studies on the analgesic effects of benzothiophene derivatives have been conducted in vivo, some in vitro assessments have provided insights into their mechanisms of action. These studies often focus on the inhibition of enzymes involved in pain and inflammation pathways.

For instance, the anti-inflammatory activity of some benzothiophene derivatives, such as the inhibition of COX enzymes, is directly relevant to their analgesic potential, as these enzymes are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov By reducing the production of prostaglandins, these compounds can alleviate pain associated with inflammation.

Although specific in vitro models for directly assessing analgesic activity are less common than for other biological activities, the data from enzyme inhibition and anti-inflammatory studies provide a strong rationale for the observed analgesic effects in vivo. Further in vitro research, for example, investigating the interaction of these derivatives with ion channels involved in nociception, could provide a more detailed understanding of their analgesic properties.

Neuroprotective Potential Assessments

The neuroprotective effects of benzothiophene derivatives are an emerging area of research, with some studies suggesting their potential in mitigating neuronal damage. In vitro models are crucial for evaluating the efficacy of these compounds in protecting neurons from various insults.

One study investigated a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, which share structural similarities with benzothiophene derivatives, for their neuroprotective and antioxidant activities. semanticscholar.org These compounds were evaluated in primary cultured rat cortical neuronal cells against NMDA-induced excitotoxicity. semanticscholar.org Several derivatives exhibited considerable protection against neuronal cell damage. semanticscholar.org One compound, in particular, showed potent neuroprotective action comparable to the well-known NMDA antagonist memantine. semanticscholar.org

While direct studies on this compound derivatives are still needed to fully establish their neuroprotective potential, the promising results from structurally related compounds provide a strong impetus for further investigation in this area. Future in vitro studies could explore their effects on other neurotoxic insults, such as oxidative stress and apoptosis, in various neuronal cell models.

Modulation of Multidrug Resistance-Associated Protein 1 (MRP1)

The modulation of multidrug resistance-associated protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter family, is a critical strategy to overcome chemoresistance in cancer. Some thiophene derivatives have been investigated for their ability to inhibit the efflux pump activity of proteins like P-glycoprotein (P-gp), which is another ABC transporter.

One study on 3-arylamino N-aryl thiophene 2-carboxamides found that some derivatives inhibited the P-gp efflux pump. rjsocmed.com The combination of these compounds with doxorubicin (B1662922) significantly enhanced the anticancer activity of doxorubicin in human colorectal carcinoma cells, suggesting a reversal of multidrug resistance. rjsocmed.com

While specific studies on the direct modulation of MRP1 by this compound derivatives are not extensively documented, the findings on related ABC transporters like P-gp suggest that this class of compounds may have the potential to act as chemosensitizers. Further in vitro research is warranted to specifically investigate the interaction of this compound derivatives with MRP1 and to elucidate their potential in overcoming cancer chemoresistance.

Hypnotic Activity Evaluations

Currently, there is a lack of available scientific literature detailing the in vitro hypnotic activity of this compound derivatives.

Antidepressant Activity Screening

Recent pharmacological research has explored the potential of this compound derivatives as novel antidepressant agents. In vitro studies have specifically investigated the interaction of these compounds with key targets in the central nervous system, namely the serotonin (B10506) (5-HT) receptors and the serotonin transporter (SERT).

A study focusing on newly synthesized benzo[b]thiophene derivatives identified several compounds with significant affinity for the 5-HT7 receptor and SERT. unav.edu Among these, compounds 8j , 9c , and 9e were selected for further investigation due to their promising binding profiles. unav.eduscispace.comnih.gov

In vitro binding assays were conducted to determine the affinity of these derivatives for the human 5-HT7 receptor, the 5-HT1A receptor, and SERT. unav.edu The affinity for the 5-HT1A receptor was also assessed, as it shares a similar pharmacological profile with the 5-HT7 receptor and is implicated in antidepressant responses. unav.edu

The results of these binding assays are summarized in the table below. The affinity is expressed as pKi, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity. For SERT, the activity was also quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit 50% of the radioligand binding. unav.edu

| Compound | 5-HT7 Receptor (pKi) | 5-HT1A Receptor (pKi) | SERT (IC50 in µM) |

| 8j | Not Reported | 7.3 | 7.02 ± 3.05 |

| 9c | Not Reported | 5.5 | 57.81 ± 16.15 |

| 9e | Not Reported | 6.8 | 3.66 ± 1.29 |

| Fluoxetine | Not Reported | Not Reported | 8.3 ± 2.24 |

| 8-OH-DPAT | Not Reported | 8.9 | Not Reported |

The data reveals that compound 8j has a notable affinity for the 5-HT1A receptor and SERT. unav.edu Compound 9c was identified as a potent 5-HT7 receptor antagonist, though its affinity for the 5-HT1A receptor and SERT was lower. unav.eduscispace.com Interestingly, compound 9e demonstrated a dual affinity for both the 5-HT7 receptor and SERT, making it a particularly interesting candidate for the development of new antidepressant drugs. unav.eduscispace.com The affinity of these compounds for the 5-HT1A receptor did not appear to directly correlate with their antidepressant-like activity. unav.eduscispace.com

Applications in Medicinal Chemistry and Drug Discovery Based on the Ethyl 1 Benzothiophene 3 Carboxylate Scaffold

Role as a Privileged Scaffold for Rational Drug Design and Development

The benzothiophene (B83047) ring system, a key component of ethyl 1-benzothiophene-3-carboxylate, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is attributed to its ability to serve as a versatile framework for the design of ligands that can interact with a variety of biological targets with high affinity. The inherent physicochemical properties of the benzothiophene core, including its aromaticity, rigidity, and the presence of a sulfur atom capable of forming specific interactions, make it an attractive starting point for the development of novel therapeutic agents. nih.govnih.gov

Compounds incorporating the benzothiophene moiety have been investigated for a wide array of therapeutic applications, including as antiviral, antibacterial, anti-inflammatory, and anticancer agents. ontosight.ai The structural versatility of the scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of steric, electronic, and hydrophobic properties to achieve desired biological activities and pharmacokinetic profiles. ontosight.ainih.gov This adaptability makes the this compound and its derivatives valuable tools in rational drug design, where the goal is to create molecules with specific interactions with a biological target. nih.gov The benzothiophene scaffold is a common feature in many biologically active synthetic and natural products, further underscoring its importance as a pharmacophore. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. By systematically modifying the scaffold and observing the effects on efficacy, researchers can develop more potent and selective drug candidates. researchgate.net

A notable example involves the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as potential anticancer agents targeting the RhoA/ROCK pathway. nih.govresearchgate.net In these studies, modifications at the C-3 and C-5 positions of the benzothiophene ring were explored. The research demonstrated that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anti-proliferative activity against breast cancer cell lines. researchgate.net Specifically, the carboxamide at C-3 was found to be a key contributor to the enhanced anti-proliferative effects. researchgate.net

The following table summarizes the structure-activity relationships of selected benzo[b]thiophene derivatives:

Table 1: Structure-Activity Relationship of Benzo[b]thiophene Derivatives| Compound | Modification at C-3 | Modification at C-5 | Biological Activity |

|---|---|---|---|

| Series a | Carboxylate ester | Varied substituents | Investigated for general activity. |

| Series b | Carboxamide | 1-methyl-1H-pyrazol | Enhanced anti-proliferative activity in breast cancer cells. researchgate.net |

| b19 | Specific carboxamide | 1-methyl-1H-pyrazol | Significantly inhibited proliferation, migration, and invasion of MDA-MB-231 cells. nih.govresearchgate.net |

These studies highlight the importance of specific functional groups at defined positions on the benzothiophene scaffold for achieving a desired biological profile. The insights gained from such SAR studies are crucial for the rational design of more effective therapeutic agents.

Lead Compound Identification and Optimization Strategies

The process of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. The this compound scaffold has served as a valuable starting point for the identification and optimization of such lead compounds. ontosight.ai

Once a lead compound containing the benzothiophene core is identified, various optimization strategies are employed to enhance its drug-like properties. nih.govnih.gov These strategies often involve chemical modifications to the lead structure. nih.gov For instance, the ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides to explore new interactions with the target protein and improve properties like solubility and metabolic stability. ontosight.airesearchgate.net

Optimization efforts may focus on several aspects:

Enhancing Potency: Modifications are made to increase the binding affinity of the compound for its biological target. This can involve introducing groups that form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts. nih.gov

Improving Selectivity: The compound is modified to reduce its binding to off-target molecules, thereby minimizing potential side effects.

A common strategy is the structural simplification of complex lead compounds to improve synthetic accessibility and pharmacokinetic profiles. nih.gov Conversely, the fusion of the benzothiophene scaffold with other pharmacophores can be a strategy to increase biological activity and improve properties like blood-brain barrier penetration. nih.gov The ultimate goal of these optimization strategies is to transform a promising lead compound into a viable drug candidate for further development. nih.govnih.gov

Applications in Materials Science and Advanced Technologies Utilizing Benzothiophene Esters

Organic Semiconductors in Electronic Devices (e.g., Organic Field-Effect Transistors)

Benzothiophene (B83047) derivatives are crucial components in the development of organic semiconductors, particularly for applications in organic field-effect transistors (OFETs). nih.gov The fused-ring structure is advantageous for creating materials with high charge carrier mobility, a key parameter for efficient electronic devices. numberanalytics.commdpi.com While research in the 1990s on some thienoacenes yielded moderate results, a focus on specific structures like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) has led to the creation of superior organic semiconductors. nih.govbohrium.com

The BTBT core, consisting of four fused aromatic rings, provides excellent π-orbital overlap in the solid state, which is essential for efficient charge transport. nih.govmdpi.com Researchers have synthesized numerous BTBT derivatives that exhibit high performance and stability in ambient conditions. For instance, 2,7-diphenyl BTBT (DPh-BTBT) has been used in vapor-deposited OFETs to achieve mobilities as high as 2.0 cm² V⁻¹ s⁻¹. nih.gov Further extending the π-conjugated system, derivatives like dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) have demonstrated even higher mobilities, exceeding 3.0 cm² V⁻¹ s⁻¹. nih.gov

The introduction of different functional groups to the benzothiophene core allows for fine-tuning of material properties. Highly soluble dialkyl-BTBTs (Cn-BTBTs) have enabled the fabrication of solution-processed OFETs with mobilities greater than 1.0 cm² V⁻¹ s⁻¹, offering a pathway to low-cost, large-scale manufacturing. nih.govresearchgate.net Molecular phase engineering, such as introducing liquid crystal phases, has also proven to be an effective strategy. A derivative known as C6-Ph-BTBT, which exhibits liquid crystalline properties, achieved a hole mobility of 4.6 cm² V⁻¹ s⁻¹ in polycrystalline thin-film transistors. rsc.org

| Compound | Abbreviation | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Fabrication Method |

|---|---|---|---|---|

| 2,7-diphenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene | DPh-BTBT | up to 2.0 | Not Specified | Vapor Deposition |

| dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene | DNTT | >3.0 | Not Specified | Vapor Deposition |

| dialkyl- nih.govbenzothieno[3,2-b] nih.govbenzothiophene | Cn-BTBTs | >1.0 | Not Specified | Solution Processing |

| 2-(4-hexylphenyl) nih.govbenzothieno[3,2-b] nih.govbenzothiophene | C6-Ph-BTBT | 4.6 | 2.2 × 10⁷ | Vacuum Deposition |

| 2-phenyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene | Ph-BTBT | 0.034 | Not Specified | Vacuum Deposition |

Optoelectronic Device Applications

The favorable electronic properties of the benzothiophene scaffold extend its utility to a range of organic optoelectronic devices. scilit.com Materials derived from the BTBT core, in particular, have been extensively studied for their potential in applications beyond transistors. scilit.com

These applications include:

Photodetectors: The ability of benzothiophene-based materials to absorb light and convert it into an electrical signal makes them suitable for use in photodetectors.

Synaptic Devices: The unique charge transport characteristics of these organic semiconductors are being explored for creating artificial synaptic devices that can mimic the function of biological synapses, a key component for neuromorphic computing. scilit.com

Organic Light-Emitting Transistors (OLETs): OLETs are multifunctional devices that combine the light-emitting function of an OLED with the switching capability of a transistor. Benzothiophene derivatives are investigated as the active semiconductor layer in these advanced optoelectronic components. scilit.com

The versatility of the benzothiophene structure allows for the design and synthesis of materials with tailored optical and electrical properties, making them highly attractive for the continued development of novel optoelectronic technologies. numberanalytics.com

General Utility in Advanced Materials Development

Benzothiophenes are recognized as valuable heterocyclic building blocks for the synthesis of a wide array of advanced materials. nih.govresearchgate.net Their utility stems from the ability to serve as a rigid, π-conjugated core that can be chemically modified to achieve desired functionalities. This makes the benzothiophene scaffold a valuable template in materials design. numberanalytics.com

The ongoing research in this field continues to uncover new possibilities and innovative applications for benzothiophene-based compounds. numberanalytics.com They are integral to the development of functional organic materials for next-generation electronics, photonics, and other advanced technologies. The ability to systematically modify the benzothiophene core enables chemists to create a large family of materials with a broad spectrum of properties, ensuring their continued importance in materials science. numberanalytics.comresearchgate.net

Q & A

Basic: What synthetic methodologies are optimal for preparing Ethyl 1-benzothiophene-3-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves cyclization or functionalization of benzothiophene precursors. For example, carboxylation at the 3-position can be achieved via Friedel-Crafts acylation using ethyl chlorooxalate in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Optimization steps include:

- Temperature Control: Maintain 0–5°C during reagent addition to minimize side reactions.

- Catalyst Screening: Test alternative catalysts (e.g., FeCl₃, ZnCl₂) to improve yield .

- Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the ester .

- Yield Tracking: Compare yields under varying conditions (solvent, stoichiometry) via HPLC or TLC .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-Ray Crystallography:

Advanced: How can contradictions in crystallographic or spectroscopic data be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation:

- Compare X-ray data with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths/angles .

- Reconcile NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw).

- Twinned Data Handling:

- Error Analysis:

- Statistically evaluate outliers using Rmerge and CC½ metrics .

Advanced: What computational strategies are effective for predicting the reactivity and biological interactions of this compound?

Methodological Answer:

- Docking Studies:

- Use AutoDock Vina to model ligand-protein interactions (e.g., with cytochrome P450 enzymes) .

- Validate poses via molecular dynamics simulations (GROMACS) over 100 ns trajectories.

- Reactivity Predictions:

- Calculate Fukui indices (Gaussian 16) to identify electrophilic/nucleophilic sites .

- Simulate reaction pathways (IRC) for ester hydrolysis or ring functionalization .

Basic: How should stability and storage conditions be optimized to prevent degradation of this compound?

Methodological Answer:

- Stability Testing:

- Storage Recommendations:

- Store in amber vials at –20°C under inert gas (N₂/Ar) to inhibit oxidation .

- Use desiccants (silica gel) to mitigate hydrolysis .

Advanced: What mechanistic insights can be gained from kinetic studies of this compound’s reactions?

Methodological Answer:

- Rate Law Determination:

- Perform pseudo-first-order experiments under varying [substrate] and [catalyst].

- Fit data to Arrhenius equation to calculate activation energy (Eₐ) .

- Intermediate Trapping:

- Use in-situ IR or LC-MS to identify transient species (e.g., acyl intermediates) .

- Isotopic Labeling:

- Incorporate ¹⁸O in the ester group to track hydrolysis pathways via GC-MS .

Basic: How can researchers validate the purity of this compound for pharmacological assays?

Methodological Answer:

- Chromatographic Methods:

- Elemental Analysis:

- Compare experimental C, H, N, S percentages with theoretical values (±0.4%) .

Advanced: What strategies are recommended for resolving spectral overlaps in complex mixtures containing this compound?

Methodological Answer:

- 2D NMR Techniques:

- Apply HSQC-TOCSY to disentangle coupled protons in crowded regions .

- Use DOSY to separate components by diffusion coefficients .

- Chemometric Analysis:

- Employ PCA or PLS regression to deconvolute overlapping UV/Vis or IR bands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.